2H-Pyran-3(6H)-one
Overview
Description
2H-Pyran-3(6H)-one is a chemical compound that is part of the 2H-pyran-2-one family, which are known for their presence in nature and their use as building blocks in the synthesis of diverse heterocycles . These compounds have been recognized for their versatility as intermediates in organic synthesis, particularly since the 1960s . They exhibit a range of biological activities and photophysical properties, making them valuable in various fields of research .
Synthesis Analysis
The synthesis of 2H-pyran-3(6H)-one derivatives can be achieved through various methods. One approach involves the Vilsmeier-Haack reactions of enaminones, which lead to the formation of highly substituted pyridin-2(1H)-ones . Another method utilizes oxidative gold catalysis to synthesize polycyclic 2H-pyran-3(6H)-ones through a cascade cyclization process . Additionally, environmentally benign procedures have been developed for synthesizing pyrano[4,3-b]pyran derivatives using water as a reaction medium and employing reusable catalysts . A general one-pot synthesis method has also been described for creating 2H-pyran-2-ones and their fused analogs from 1,3-dicarbonyl compounds and N-acylglycines .
Molecular Structure Analysis
The molecular structure of 2H-pyran-3(6H)-one derivatives can vary significantly depending on the synthetic route and the substituents involved. For instance, the synthesis of 3H-1,8,9-trimethylthieno[3',2':6,7]naphtho[2,1-b]pyran-3-one involves a Newman-Kwart rearrangement, which is a key step in obtaining the desired photobiological agent . The structural diversity of these compounds is further expanded by the ability of 2H-pyran-2-ones to act as Michael acceptors, allowing for the introduction of various nucleophiles to generate new chemical entities .
Chemical Reactions Analysis
2H-Pyran-2-ones, including 2H-pyran-3(6H)-one, are known for their reactivity in various chemical reactions. They can participate in Diels-Alder cycloadditions, acting as either dienophiles or enophiles, and can undergo reactions with nucleophiles, leading to ring opening and the formation of different products . The photochemistry of these compounds has also been extensively studied, revealing their ability to undergo ring contraction, ring opening, or dimerization .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2H-pyran-3(6H)-one derivatives are influenced by their molecular structure and the substituents present. These properties are crucial for their application in the synthesis of various heterocycles and for their biological activity. For example, the synthesis of 6-hydroxy-2H-pyran-3(6H)-onyl-hexoses demonstrates the potential of these compounds as precursors for the synthesis of disaccharides . The multifaceted nature of 2H-pyran-2-ones as building blocks is highlighted by their ability to generate a vast molecular diversity when reacted with different nucleophiles .
Scientific Research Applications
1. Synthesis of Polycyclic Structures
2H-Pyran-3(6H)-one plays a significant role in the synthesis of complex polycyclic structures. Zheng and Zhang (2015) demonstrated the use of 2H-Pyran-3(6H)-one in oxidative gold catalysis, leading to the formation of bicyclic and polycyclic 2H-pyran-3(6H)-ones. This process involves cascade cyclization and C–H insertions, showcasing its utility in constructing functionalized polycyclic systems from simple starting materials (Zheng & Zhang, 2015).
2. Reactivity in Organic Synthesis
The compound's reactivity has been extensively studied, particularly in Diels-Alder cycloaddition reactions, where it can act as both dienophile and enophile. Kvita and Fischer (1992) highlighted its versatility in organic synthesis, including the ability to undergo various cycloadditions and reactions with nucleophiles, making it a valuable intermediate for diverse organic compounds (Kvita & Fischer, 1992).
3. Precursor for Disaccharide Synthesis
2H-Pyran-3(6H)-one has been employed in synthesizing disaccharides. Grynkiewicz and Zamojski (1978, 1979) used it for the synthesis of 6-Hydroxy-2H-pyran-3(6H)-onyl-hexoses, serving as potential precursors for a variety of disaccharides. This demonstrates its role in carbohydrate chemistry and glycosidic bond formation (Grynkiewicz & Zamojski, 1978) (Grynkiewicz & Zamojski, 1979).
4. Role in Synthesizing Aromatic Compounds
Singh et al. (2007) described how 2H-Pyran-2-ones, including 2H-Pyran-3(6H)-one, are used to access functionalized aromatic compounds. They developed a method for synthesizing arylated pyran-2-ones and pyrano[3,4-c]pyran-1,8-diones, indicating its applicability in creating diverse aromatic and heterocyclic compounds (Singh et al., 2007).
5. Antimicrobial Properties
Georgiadis, Couladouros, and Delitheos (1992) explored the antimicrobial properties of 2H-Pyran-3(6H)-one derivatives. Their research indicated that certain derivatives, particularlythose with specific substituents, showed significant activity against gram-positive bacteria, highlighting the potential of 2H-Pyran-3(6H)-one in developing antibacterial agents (Georgiadis, Couladouros, & Delitheos, 1992).
6. Photophysical Properties and Photochemistry
The photochemical properties of 2H-Pyran-2-ones, including 2H-Pyran-3(6H)-one, have been a subject of interest due to their versatile reactions under various conditions. Studies in the 1970s emphasized its potential in photophysical applications, showcasing diverse reactions like ring contraction, ring opening, and dimerization through various cycloadditions. This highlights its significance in photochemical research and applications (Pratap & Ram, 2017).
7. Applications in Bioorganic Chemistry
Suthar, Kumbhani, and Bhatt (2021) discussed the importance of 2H-pyrans and 4H-pyrans, including 2H-Pyran-3(6H)-one, in bioorganic chemistry. These compounds have shown a wide range of biological activities, making them integral to the field. Their analysis covered the latest advancements and diverse biological activities of pyran analogues, emphasizing the compound's relevance in bioorganic studies (Suthar, Kumbhani, & Bhatt, 2021).
8. Contribution to Renewable Hydroperoxide Synthesis
Massa, Palombi, and Scettri (2001) demonstrated the use of 2H-Pyran-3(6H)-one in synthesizing renewable hydroperoxides. Their approach highlighted the compound's role in green chemistry, particularly in creating eco-friendly oxygen donors for asymmetric sulfoxidation reactions (Massa, Palombi, & Scettri, 2001).
Safety And Hazards
2H-Pyran-3(6H)-one is highly flammable and can be ignited under almost all ambient temperature conditions . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . It is recommended to use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide to extinguish fires caused by this compound .
Future Directions
The synthesis of 2H-Pyran-3(6H)-one via a cascade cyclization triggered by oxidative gold catalysis presents a rapid approach to the construction of functionalized polycyclic systems . This method allows for the creation of these systems from easily accessible bispropargyl ethers and with minimal structural prefunctionalization . This could potentially open up new avenues for the synthesis of other complex organic compounds .
properties
IUPAC Name |
2H-pyran-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O2/c6-5-2-1-3-7-4-5/h1-2H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYRYKNXDWXDXSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70405427 | |
Record name | 2H-Pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2H-Pyran-3(6H)-one | |
CAS RN |
98166-23-5 | |
Record name | 2H-Pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70405427 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,6-dihydro-2H-pyran-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.